molecular formula C20H22FN5O3 B2770297 1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2178771-34-9

1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No. B2770297
CAS RN: 2178771-34-9
M. Wt: 399.426
InChI Key: BRIGYIIYAKHFCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrazole group, a piperidine ring, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyrazole groups are likely to contribute to the compound’s lipophilicity, which could affect its absorption and distribution in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the fluorophenyl group could increase its lipophilicity, while the imidazolidine-2,4-dione group could make it more polar .

Scientific Research Applications

Antimalarial Activity

The emergence of resistance to existing antimalarial drugs necessitates the search for novel compounds. Research has shown that some synthetic 1,4-disubstituted piperidines, including derivatives of our compound of interest, exhibit promising antimalarial activity . Specifically, alcohol analogues containing a hydroxyl group at C-7’ have demonstrated potent antiplasmodial effects. Further exploration of this core structure could yield important antimalarial leads.

Antioxidant Properties

Piperidine-based compounds, such as our target molecule, have been investigated for their antioxidant potential. Piperine, a natural alkaloid with a piperidine moiety, is found in plants of the Piperaceae family and possesses powerful antioxidant properties . Understanding the antioxidant mechanisms of similar compounds could contribute to therapeutic applications.

Antitubercular Activity

While research on our specific compound is limited, related piperidine derivatives have been explored for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited in vitro antitubercular effects . Investigating our compound’s potential in this context could be valuable.

Future Directions

Further studies would be needed to fully understand the properties and potential uses of this compound. This could include in vitro and in vivo studies to investigate its biological activity, as well as further chemical studies to explore its reactivity and stability .

properties

IUPAC Name

1-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-23-18(27)12-26(20(23)29)15-7-9-25(10-8-15)19(28)17-11-16(22-24(17)2)13-3-5-14(21)6-4-13/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIGYIIYAKHFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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